![molecular formula C19H19FN4O3S B2799724 4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 578721-69-4](/img/structure/B2799724.png)

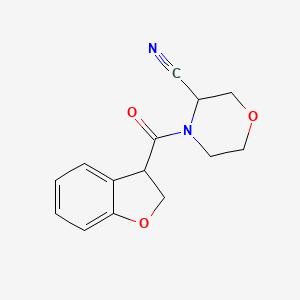

4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamide compounds. It has a molecular formula of C19H15FN4O3S .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxalin-2-yl group attached to a benzenesulfonamide moiety via a nitrogen atom. The benzenesulfonamide group is substituted with a fluorine atom at the 4-position . The quinoxalin-2-yl group is further substituted with an oxolan-2-ylmethylamino group at the 3-position .Scientific Research Applications

Anticancer and Radioprotective Agents :

- 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide, closely related to the queried compound, has been utilized in the synthesis of novel quinolines, demonstrating significant anticancer activity and in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).

Radiosensitizing Evaluation and Anticancer Screening :

- Novel 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives have shown substantial in vitro anticancer activity and radiosensitizing effects (Ghorab et al., 2011).

Bioactivity in Agriculture :

- A derivative of benzenesulfonamide has shown excellent activity against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides (Zeng et al., 2016).

Inhibiting Transforming Growth Factor-beta Type 1 Receptor Kinase :

- Certain benzenesulfonamide-substituted compounds have been synthesized and evaluated for ALK5 inhibitory activity in cell-based luciferase reporter assays (Kim et al., 2009).

GABAA/Benzodiazepine Receptor Binding :

- Imidazo[1,5-a]quinoxaline amides and carbamates, related to the queried compound, have been identified as new compounds binding with high affinity to the GABAA/benzodiazepine receptor (Tenbrink et al., 1994).

VEGFR-2 Inhibitory Activity and Apoptosis Induction :

- Novel benzo[g]quinazolin derivatives bearing benzenesulfonamide moiety have shown significant VEGFR-2 inhibitory activity and apoptotic inducer effects (Ghorab et al., 2017).

Fluorophores for Zinc(II) Detection :

- Fluorophores related to benzenesulfonamide have been utilized for the detection of intracellular Zn2+, highlighting their importance in biochemical studies (Kimber et al., 2001).

Cyclooxygenase-2 Inhibitors :

- 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including fluorinated derivatives, have been explored as selective inhibitors of cyclooxygenase-2, relevant in pharmacology (Hashimoto et al., 2002).

properties

IUPAC Name |

4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-2,5-10,14H,3-4,11-12H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKHFYAHOCZAGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)

![{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B2799644.png)

![[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2799650.png)